![molecular formula C9H14N4O2S B2453745 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide CAS No. 1795297-29-8](/img/structure/B2453745.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

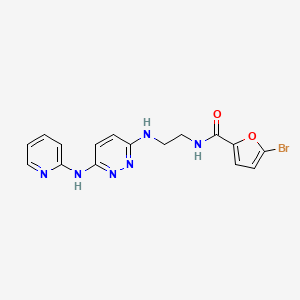

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide” is a compound that contains the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a potential non-classical isostere of indole and a precursor of push–pull dyes . It has been used in the synthesis of an isostere of the indolyl drug pruvanserin .

Synthesis Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This method was used in the synthesis of an isostere of the indolyl drug pruvanserin .Molecular Structure Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can undergo selective functionalization using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .Scientific Research Applications

Anti-inflammatory and Anticancer Potential

Research has highlighted the synthesis of novel derivatives related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. For instance, a study by Küçükgüzel et al. (2013) synthesized a series of derivatives that showed promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls. This suggests the therapeutic potential of these compounds in treating conditions requiring anti-inflammatory and analgesic properties (Küçükgüzel et al., 2013).

Sensing Applications

Another fascinating application of derivatives of this compound is in the development of selective sensors. Kumar and Kim (2015) synthesized a pyrenesulfonyl-imidazolium derivative that acts as a selective sensor for cyanide ions in aqueous media. The study demonstrated the compound's ability to detect cyanide ions with high sensitivity and selectivity, indicating its potential use in environmental monitoring and safety applications (Kumar & Kim, 2015).

Proton Conducting Polymers

The imidazole and pyrazole moieties are also studied for their application in creating proton-conducting polymers and liquids. Kreuer et al. (1998) reported that imidazole-based materials exhibit similar properties to water-containing systems in terms of protonic defects and mobility, with increased temperature stability. This positions imidazole and pyrazole-based compounds as promising materials for electrochemical applications such as fuel cells and secondary batteries (Kreuer et al., 1998).

Drug Development for Cancer Therapy

On the drug development front, Rahman et al. (2021) designed novel imidazole-based drug candidates targeting heme oxygenase-1 (HO-1) for cancer therapy. The compounds demonstrated strong binding affinity with HO-1 and showed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, suggesting their potential as effective anticancer agents (Rahman et al., 2021).

Future Directions

The 1H-imidazo[1,2-b]pyrazole scaffold has shown promise in the development of new drugs due to its broad range of chemical and biological properties . It has been used in the synthesis of an isostere of the indolyl drug pruvanserin, showing that a substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media . This suggests potential future directions for the development of new drugs using this scaffold .

Mechanism of Action

Target of Action

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide is a complex compound with potential therapeutic applications. Compounds containing imidazole, a core structure in this compound, are known to interact with a broad range of biological targets, including enzymes and receptors .

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties, suggesting that this compound may interact with its targets in a variety of ways .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biological activities, suggesting that this compound may affect multiple biochemical pathways .

Pharmacokinetics

It’s worth noting that the solubility of a compound in aqueous media can significantly impact its bioavailability .

Result of Action

Imidazole-containing compounds are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

Properties

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c1-2-16(14,15)11-5-6-12-7-8-13-9(12)3-4-10-13/h3-4,7-8,11H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFSYLSAHUCTBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCN1C=CN2C1=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Fluorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2453663.png)

![2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2453667.png)

![N-(2,4-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2453671.png)

![1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2453674.png)

![2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2453682.png)

![N-(2-chlorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2453684.png)

![diethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2453685.png)